Chloro(dicyclohexylphenylphosphine)gold(I)

描述

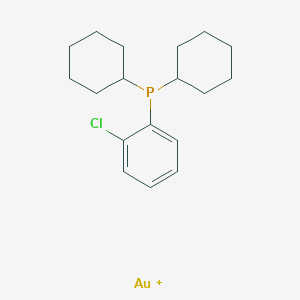

Structure

3D Structure of Parent

属性

IUPAC Name |

(2-chlorophenyl)-dicyclohexylphosphane;gold(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClP.Au/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16;/h7-8,13-16H,1-6,9-12H2;/q;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFHCHHQUQXVGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3Cl.[Au+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26AuClP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90158786 | |

| Record name | Chloro(dicyclohexylphenylphosphine)gold(I) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134535-05-0 | |

| Record name | Chloro(dicyclohexylphenylphosphine)gold(I) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134535050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloro(dicyclohexylphenylphosphine)gold(I) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Crystal Structure of Chloro(dicyclohexylphenylphosphine)gold(I): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of Chloro(dicyclohexylphenylphosphine)gold(I), a significant organogold compound. The following sections detail the crystallographic data, molecular geometry, and the experimental protocols for its synthesis and characterization, offering valuable insights for researchers in medicinal chemistry and materials science.

Crystallographic Data

The crystal structure of Chloro(dicyclohexylphenylphosphine)gold(I), with the chemical formula [AuCl(P(C₆H₅)(C₆H₁₁)₂)], was determined by single-crystal X-ray diffraction.[1][2] The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules per unit cell.[1][2] A summary of the key crystallographic parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for Chloro(dicyclohexylphenylphosphine)gold(I)

| Parameter | Value | Reference |

| Chemical Formula | C₁₈H₂₈AuClP | [1] |

| Formula Weight | 506.8 g/mol | [1] |

| Crystal System | Orthorhombic | [1][2] |

| Space Group | P2₁2₁2₁ | [1][2] |

| a | 8.476(5) Å | [1][2] |

| b | 13.747(2) Å | [1][2] |

| c | 15.951(3) Å | [1][2] |

| Volume | 1858.8(3) ų | [1][2] |

| Z | 4 | [1][2] |

| Calculated Density | 1.81 g/cm³ | [1][2] |

| Radiation | Mo Kα (λ = 0.71073 Å) | [1][2] |

| Temperature | 296 K | [1][2] |

| Final R-factor | 0.031 | [1][2] |

Molecular Geometry

Chloro(dicyclohexylphenylphosphine)gold(I) exhibits a two-coordinate, linear geometry, which is characteristic of gold(I) complexes.[1][2] The phosphorus atom of the dicyclohexylphenylphosphine ligand and the chlorine atom are bonded to the central gold atom. The geometry around the phosphorus atom is tetrahedral.[1][2] Key bond lengths and angles are summarized in Table 2.

Table 2: Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) | Reference |

| Au—P | 2.234(2) | [1][2] |

| Au—Cl | 2.281(3) | [1][2] |

| P—C (average) | 1.827(8) | [1][2] |

| P—Au—Cl | 178.3(1) | [1][2] |

| Au—P—C (average) | 112.1(3) | [1][2] |

Experimental Protocols

Synthesis of Chloro(dicyclohexylphenylphosphine)gold(I)

The synthesis of the title compound was adapted from the procedure described by Sutton et al. for the preparation of (alkylphosphine)gold chloride derivatives.[2]

-

Reduction of Tetrachloroauric Acid: A sample of tetrachloroauric acid (1.0487 g, 0.0027 mol) was dissolved in 40 ml of ethanol.

-

Excess 2,2'-thiodiethanol (0.038 mol) was added to the solution to reduce Au(III) to Au(I).

-

The reaction mixture was stirred for 2 hours until it became nearly colorless.

-

Complexation: A stoichiometric amount of dicyclohexylphenylphosphine (Cy₂PhP) was then added to the solution.

-

The resulting complex, Chloro(dicyclohexylphenylphosphine)gold(I), precipitates from the solution and can be isolated.

Caption: Synthesis workflow for Chloro(dicyclohexylphenylphosphine)gold(I).

Single-Crystal X-ray Diffraction

The crystal structure was determined using single-crystal X-ray diffraction.

-

Crystal Selection: A suitable single crystal of the compound with dimensions 0.3 x 0.4 x 0.5 mm was selected.[2]

-

Data Collection: Data was collected on an Enraf-Nonius CAD-4 diffractometer using graphite-monochromated Mo Kα radiation.[2] An ω-2θ scan mode was employed.[2]

-

Structure Solution and Refinement: The structure was solved using heavy-atom and difference-Fourier methods.[2] The refinement of the structure was carried out by full-matrix least-squares on F.[2] Hydrogen atoms were placed in calculated positions.[2]

Caption: Experimental workflow for crystal structure determination.

Molecular Structure Visualization

The linear coordination geometry of Chloro(dicyclohexylphenylphosphine)gold(I) is depicted in the following diagram.

Caption: Molecular structure of Chloro(dicyclohexylphenylphosphine)gold(I).

References

Spectroscopic and Structural Properties of Chloro(dicyclohexylphenylphosphine)gold(I): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and structural properties of Chloro(dicyclohexylphenylphosphine)gold(I), a key organogold compound with applications in synthesis and catalysis. This document details the available crystallographic data, outlines experimental protocols for its synthesis and characterization, and discusses its spectroscopic features. While specific experimental NMR, IR, and UV-Vis data for the title compound are not extensively reported in the literature, this guide provides an analysis of expected spectral characteristics based on its known structure and comparison with analogous gold(I) phosphine complexes.

Introduction

Chloro(dicyclohexylphenylphosphine)gold(I), with the chemical formula [AuCl(P(C₆H₅)(C₆H₁₁)₂)], is a member of the versatile class of gold(I) phosphine complexes. These compounds are widely utilized as precursors in the synthesis of more complex gold compounds and as catalysts in various organic transformations. A thorough understanding of their structural and spectroscopic properties is crucial for predicting their reactivity, stability, and potential applications, including in the realm of medicinal chemistry where gold compounds have shown therapeutic promise. This guide focuses on the detailed characterization of Chloro(dicyclohexylphenylphosphine)gold(I).

Molecular Structure and Crystallography

The molecular structure of Chloro(dicyclohexylphenylphosphine)gold(I) has been elucidated by single-crystal X-ray diffraction. The compound exhibits a nearly linear two-coordinate geometry around the gold(I) center, which is characteristic of Au(I) complexes.[1]

Crystal Data and Structure Refinement

The crystallographic data provides precise information on the unit cell dimensions, bond lengths, and bond angles, which are essential for understanding the compound's solid-state conformation.

| Parameter | Value[1] |

| Empirical Formula | C₁₈H₂₇AuClP |

| Formula Weight | 506.8 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.476(5) |

| b (Å) | 13.747(2) |

| c (Å) | 15.951(3) |

| Volume (ų) | 1858.8(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.81 |

Key Bond Lengths and Angles

The coordination geometry around the gold and phosphorus atoms is critical for the compound's chemical behavior.

| Bond/Angle | Value[1] |

| Au-P (Å) | 2.234(2) |

| Au-Cl (Å) | 2.281(3) |

| P-Au-Cl (°) | 178.3(1) |

| Average Au-P-C (°) | 112.1(3) |

| Average P-C (Å) | 1.827(8) |

Experimental Protocols

Synthesis of Chloro(dicyclohexylphenylphosphine)gold(I)

The synthesis of Chloro(dicyclohexylphenylphosphine)gold(I) is typically achieved through the reduction of a gold(III) precursor in the presence of the phosphine ligand.

Experimental Workflow for Synthesis

Caption: Synthetic workflow for Chloro(dicyclohexylphenylphosphine)gold(I).

Detailed Procedure:

-

Tetrachloroauric(III) acid is dissolved in ethanol.

-

An excess of 2,2'-thiodiethanol is added to the solution to reduce Au(III) to Au(I), resulting in a nearly colorless solution of AuCl.

-

A stoichiometric amount of dicyclohexylphenylphosphine is then added to the solution.

-

The reaction mixture is stirred for approximately 2 hours.

-

The resulting solid product is isolated by filtration and can be purified by recrystallization to yield crystalline Chloro(dicyclohexylphenylphosphine)gold(I).

Single-Crystal X-ray Diffraction

The determination of the molecular structure is performed using single-crystal X-ray diffraction.

Experimental Workflow for X-ray Crystallography

Caption: Workflow for single-crystal X-ray diffraction analysis.

Methodology: A suitable single crystal of the compound is mounted on a diffractometer. X-ray intensity data are collected, typically using Mo Kα radiation. The collected data are then processed, which includes corrections for factors such as absorption. The crystal structure is solved using direct or heavy-atom methods and subsequently refined using full-matrix least-squares techniques to yield the final, detailed molecular structure.[1]

Spectroscopic Properties

While specific, quantitatively reported spectra for Chloro(dicyclohexylphenylphosphine)gold(I) are scarce in the reviewed literature, the expected spectroscopic characteristics can be inferred from its structure and by comparison with similar gold(I) phosphine complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

³¹P NMR: This is a highly informative technique for phosphine complexes. A single resonance is expected for the phosphorus atom in Chloro(dicyclohexylphenylphosphine)gold(I). Upon coordination to the gold(I) center, the ³¹P chemical shift is expected to be significantly downfield compared to the free dicyclohexylphenylphosphine ligand due to the deshielding effect of the gold atom. For comparison, the ³¹P NMR chemical shift for the analogous Chloro(triphenylphosphine)gold(I) is observed at δ 33.2 ppm in CDCl₃.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of both cyclohexyl and phenyl protons. The signals for the cyclohexyl protons would appear in the aliphatic region (typically δ 1-2 ppm), while the phenyl protons would be observed in the aromatic region (typically δ 7-8 ppm). The integration of these signals should correspond to the 22 cyclohexyl protons and 5 phenyl protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the cyclohexyl and phenyl carbons. The ipso-carbon of the phenyl ring attached to the phosphorus atom is expected to show a characteristic coupling to the phosphorus atom.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the vibrational modes of the dicyclohexylphenylphosphine ligand. Key expected vibrational bands include:

-

C-H stretching vibrations of the aromatic and aliphatic groups (around 3100-2850 cm⁻¹).

-

C=C stretching vibrations of the phenyl ring (around 1600-1450 cm⁻¹).

-

P-C stretching vibrations.

-

A weak Au-Cl stretching vibration is expected in the far-IR region, typically below 400 cm⁻¹. For a similar compound, a band at 322 cm⁻¹ was assigned to the Au(I)-Cl bond.

UV-Visible (UV-Vis) Spectroscopy

Gold(I) complexes are often colorless or pale, and their UV-Vis spectra are typically dominated by ligand-centered transitions. Chloro(dicyclohexylphenylphosphine)gold(I) is expected to show absorptions in the UV region, likely arising from π-π* transitions of the phenyl ring in the phosphine ligand. Any metal-centered or charge-transfer bands are likely to be of low intensity.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or interaction with signaling pathways for Chloro(dicyclohexylphenylphosphine)gold(I). Gold(I) complexes, in general, are known to exhibit a range of biological activities, often targeting thiol-containing enzymes and proteins. The lipophilicity imparted by the dicyclohexylphenylphosphine ligand could influence its cellular uptake and potential biological effects, but further investigation is required to establish any specific therapeutic or toxicological profile.

Logical Relationship of Gold(I) Compound Biological Interaction

Caption: A generalized potential pathway for the biological action of gold(I) complexes.

Conclusion

Chloro(dicyclohexylphenylphosphine)gold(I) is a well-characterized compound in the solid state, with its linear two-coordinate geometry confirmed by X-ray crystallography. While detailed spectroscopic data in solution (NMR, IR, UV-Vis) are not extensively documented, this guide provides a predictive framework for its spectral properties based on established principles and data from analogous compounds. The provided experimental protocols for its synthesis and structural analysis serve as a valuable resource for researchers working with this and related gold(I) complexes. Further studies are warranted to fully elucidate its solution-state spectroscopic behavior and to explore its potential biological activities.

References

Chloro(dicyclohexylphenylphosphine)gold(I) molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This guide provides core data on Chloro(dicyclohexylphenylphosphine)gold(I), a stable and commonly used gold(I) catalyst precursor essential for various organic transformations. Its utility in modern organic synthesis stems from its ability to generate a highly reactive cationic gold(I) catalyst.

Physicochemical Properties

The fundamental molecular characteristics of Chloro(dicyclohexylphenylphosphine)gold(I) are summarized below.

| Property | Data |

| Molecular Formula | C₁₈H₂₆AuClP[1] |

| Molecular Weight | 506.8 g/mol [1][2] |

| Alternate Formula | [AuCl(P(C₆H₅)(C₆H₁₁)₂)][2] |

Structural Information

The complex features a two-coordinate, linear geometry typical for Gold(I) complexes. X-ray diffraction studies have confirmed its molecular structure, revealing a P-Au-Cl bond angle of approximately 178.3°.[2] The gold atom is coordinated to the phosphorus atom of the dicyclohexylphenylphosphine ligand and a chloride ion.

Below is a diagram illustrating the key components of the Chloro(dicyclohexylphenylphosphine)gold(I) complex.

Caption: Key components of the Chloro(dicyclohexylphenylphosphine)gold(I) molecule.

References

In-Depth Technical Guide: Chloro[2-(dicyclohexylphosphino)biphenyl]gold(I) (CAS 854045-92-4)

This technical guide provides a comprehensive overview of the properties, suppliers, and general handling protocols for the chemical compound with CAS number 854045-92-4, also known as Chloro[2-(dicyclohexylphosphino)biphenyl]gold(I) or CyJohnPhos AuCl. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties

The compound is a gold-based catalyst commonly used in organic synthesis.[1] Below is a summary of its key chemical and physical properties.

| Property | Value | Source(s) |

| CAS Number | 854045-92-4 | [2][3][4][5] |

| Chemical Name | Chloro[2-(dicyclohexylphosphino)biphenyl]gold(I) | [4][5] |

| Synonyms | CyJohnPhos AuCl, Cyclohexyl JohnPhos AuCl | [3][4][5] |

| Molecular Formula | C24H31AuClP | [3][4][6] |

| Molecular Weight | 582.90 g/mol | [3][5] |

| Appearance | Solid | [1][5] |

| Melting Point | 241-244 °C | [5] |

| Form | Solid | [1][5] |

Applications in Synthesis

Chloro[2-(dicyclohexylphosphino)biphenyl]gold(I) is utilized as a catalyst in a variety of gold-mediated organic reactions. Published research indicates its application in complex molecular transformations, such as:

-

Spiroketalization: In the total synthesis of certain natural products, CyJohnPhos AuCl has been employed to facilitate the formation of spiroketal structures. One study noted the treatment of an alkyne precursor with 10 mol% of CyJohnPhos AuCl and 5 mol% of a silver salt (AgBF4) to yield the desired spiroketal as a single diastereomer.

-

Cyclization Reactions: The catalyst is also effective in promoting cyclization reactions. For instance, it has been used in the 6-exo-dig cyclization of alkynyl iminoesters. These reactions typically proceed smoothly in the presence of a catalytic amount of CyJohnPhos AuCl, often in conjunction with a silver salt co-catalyst.

General Experimental Workflow

While specific experimental protocols are highly dependent on the particular reaction, a general workflow for utilizing an air-sensitive gold catalyst like Chloro[2-(dicyclohexylphosphino)biphenyl]gold(I) can be outlined. Due to its sensitivity to air and moisture, proper handling techniques are crucial for successful and reproducible results.

Below is a conceptual workflow diagram for a typical gold-catalyzed reaction.

Detailed Methodologies for a General Protocol

The following provides a more detailed description of the steps outlined in the workflow diagram, based on standard practices for handling air-sensitive catalysts.

-

Preparation:

-

Glassware: All glassware should be thoroughly oven-dried (e.g., at 120 °C for at least 4 hours) to remove any adsorbed water and subsequently cooled under a stream of inert gas (e.g., nitrogen or argon).

-

Reagents and Catalyst: The substrate, any solid reagents, and the Chloro[2-(dicyclohexylphosphino)biphenyl]gold(I) catalyst should be weighed out in a glovebox or under a positive pressure of inert gas to prevent decomposition.

-

Solvent: Anhydrous solvents are critical for gold-catalyzed reactions. Solvents should be freshly dried and degassed prior to use.

-

-

Reaction Setup and Execution:

-

The dried glassware is assembled, and the system is purged with an inert gas.

-

The catalyst and any solid reagents are added to the reaction flask under a positive flow of inert gas.

-

The anhydrous solvent is then added via syringe or cannula.

-

The substrate is typically added last, often as a solution in the reaction solvent.

-

The reaction is then stirred at the desired temperature, and its progress is monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, the reaction is typically quenched by the addition of a suitable reagent or solvent.

-

The crude reaction mixture is then subjected to a standard aqueous workup to remove inorganic salts and other water-soluble impurities. This usually involves partitioning the mixture between an organic solvent and water or an aqueous solution.

-

The desired product is then isolated from the organic phase and purified, most commonly by column chromatography on silica gel.

-

-

Analysis:

-

The structure and purity of the final product are confirmed using standard analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Safety and Handling

Chloro[2-(dicyclohexylphosphino)biphenyl]gold(I) is an air-sensitive compound and should be handled under an inert atmosphere. While a specific Safety Data Sheet (SDS) for this exact compound was not retrieved, general precautions for handling gold catalysts and air-sensitive materials should be followed:

-

Work in a well-ventilated fume hood.

-

Use personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store the compound in a tightly sealed container under an inert atmosphere, preferably in a refrigerator.

Suppliers

This compound is available from a number of chemical suppliers who specialize in research chemicals and catalysts. A list of potential suppliers is provided below.

| Supplier | Website |

| Alfa Chemistry | --INVALID-LINK-- |

| Benchchem | --INVALID-LINK-- |

| Bide Pharmatech Ltd. | Not available |

| BLDpharm | --INVALID-LINK-- |

| Chemazone | --INVALID-LINK-- |

| ChemicalBook | --INVALID-LINK-- |

| Chemsrc | --INVALID-LINK-- |

| ECHEMI | --INVALID-LINK-- |

| HANGZHOU LEAP CHEM CO., LTD. | --INVALID-LINK-- |

| Shandong Feiyang Chemical Co., Ltd. | Not available |

| Sigma-Aldrich | --INVALID-LINK-- |

| Tianjin Kailiqi Biotechnology Co., Ltd. | Not available |

| Wuhan Shenxinda Chemical Technology Co., Ltd. | Not available |

References

Chloro(dicyclohexylphenylphosphine)gold(I): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Chloro(dicyclohexylphenylphosphine)gold(I), a significant organogold compound with applications in catalysis. The document covers its discovery and historical context, detailed physicochemical and structural properties, a comprehensive experimental protocol for its synthesis, and a discussion of its primary applications. While this compound is a member of the broader class of gold(I) phosphine complexes, some of which have been investigated for medicinal purposes, specific biological activity data for Chloro(dicyclohexylphenylphosphine)gold(I) is not extensively available in public literature. This guide is intended to be a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction and Historical Context

The exploration of gold compounds in chemistry and medicine has a rich history. While gold in its metallic form has been used for centuries, the therapeutic potential of gold complexes was recognized in the 20th century, particularly with the use of gold(I) thiolates for the treatment of rheumatoid arthritis. A significant advancement in this field was the development of Auranofin, an oral antiarthritic agent containing a gold(I) center coordinated to a phosphine and a thiolate ligand. This development spurred further research into the synthesis and application of various gold(I) phosphine complexes.

Chloro(dicyclohexylphenylphosphine)gold(I) emerged from this broader investigation into the properties of gold(I) phosphine compounds. Its synthesis and structural characterization were notably detailed in a 1991 publication by Muir, Cuadrado, and Muir. They prepared the compound following a procedure adapted from the work of Sutton and colleagues, who, in 1972, were instrumental in developing oral gold-based antiarthritic agents. While initially explored within the context of potential medicinal applications, Chloro(dicyclohexylphenylphosphine)gold(I) has found a more prominent role as a catalyst in modern organic synthesis.

Physicochemical and Structural Properties

Chloro(dicyclohexylphenylphosphine)gold(I) is a colorless, air-stable solid. Its key properties are summarized in the table below. The molecular structure of the compound has been elucidated by single-crystal X-ray diffraction, revealing a linear coordination geometry around the gold(I) center, which is typical for Au(I) complexes.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₂₇AuClP | [1] |

| Molecular Weight | 506.8 g/mol | [1] |

| Appearance | Colorless solid | |

| Crystal System | Orthorhombic | [1] |

| Space Group | P2₁2₁2₁ | [1] |

| Unit Cell Dimensions | a = 8.476(5) Å, b = 13.747(2) Å, c = 15.951(3) Å | [1] |

| Volume | 1858.8(3) ų | [1] |

| Calculated Density | 1.81 g/cm³ | [1] |

| Au-P Bond Length | 2.234(2) Å | [1] |

| Au-Cl Bond Length | 2.281(3) Å | [1] |

| P-Au-Cl Bond Angle | 178.3(1)° | [1] |

Experimental Protocols

Synthesis of Chloro(dicyclohexylphenylphosphine)gold(I)

The following protocol is adapted from the procedure described by Muir, Cuadrado, and Muir (1991), which is a modification of the method developed by Sutton et al. (1972).

Materials:

-

Tetrachloroauric(III) acid (HAuCl₄)

-

2,2'-Thiodiethanol

-

Dicyclohexylphenylphosphine (PCy₂Ph)

-

Ethanol

Procedure:

-

Reduction of Gold(III) to Gold(I): A solution of tetrachloroauric(III) acid in ethanol is prepared. An excess of 2,2'-thiodiethanol is added to this solution to reduce the Au(III) to Au(I). The reaction mixture is stirred at room temperature. The progress of the reduction is monitored by the color change of the solution from yellow to nearly colorless.

-

Formation of the Gold(I) Phosphine Complex: Once the reduction is complete, a stoichiometric amount of dicyclohexylphenylphosphine, dissolved in ethanol, is added dropwise to the solution containing the Au(I) species.

-

Precipitation and Isolation: Upon addition of the phosphine ligand, Chloro(dicyclohexylphenylphosphine)gold(I) precipitates from the solution as a colorless solid. The precipitate is collected by filtration, washed with ethanol to remove any unreacted starting materials and byproducts, and then dried under vacuum.

-

Recrystallization (Optional): For obtaining X-ray quality single crystals, the crude product can be recrystallized from a suitable solvent system, such as a mixture of dichloromethane and hexane.

Applications in Catalysis

Chloro(dicyclohexylphenylphosphine)gold(I), often in combination with a silver salt to abstract the chloride ligand and generate a cationic gold species, is an effective catalyst for a variety of organic transformations. Its primary application lies in the activation of alkynes and allenes towards nucleophilic attack.

One of the most significant applications is in the cycloisomerization of enynes . In these reactions, the gold(I) catalyst activates the alkyne moiety, facilitating an intramolecular attack by the tethered alkene. This leads to the formation of complex carbocyclic and heterocyclic scaffolds.

Biological Activity

The field of medicinal inorganic chemistry has seen a resurgence of interest in gold complexes as potential therapeutic agents, particularly for cancer treatment. Many gold(I) phosphine complexes have been shown to exhibit significant in vitro cytotoxicity against various cancer cell lines. The proposed mechanism of action often involves the inhibition of thioredoxin reductase, an enzyme crucial for cellular redox homeostasis.

However, there is a lack of specific published data on the biological activity, such as IC50 values, for Chloro(dicyclohexylphenylphosphine)gold(I). While it belongs to a class of compounds with demonstrated biological potential, its own cytotoxic or other medicinal properties have not been a primary focus of reported research. For context, other gold(I) phosphine complexes have reported IC50 values in the low micromolar to nanomolar range against various cancer cell lines.[3] It is plausible that Chloro(dicyclohexylphenylphosphine)gold(I) may exhibit similar activity, but this would require dedicated experimental investigation.

Visualizations

Catalytic Cycle of Gold(I)-Catalyzed Enyne Cycloisomerization

References

Theoretical Investigations of Chloro(dicyclohexylphenylphosphine)gold(I): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches to studying Chloro(dicyclohexylphenylphosphine)gold(I), a significant organogold compound with potential applications in catalysis and medicinal chemistry. While dedicated theoretical studies on this specific complex are not extensively published, this document outlines a robust computational framework based on established methodologies for similar gold(I) phosphine complexes. The guide details proposed experimental protocols for theoretical analysis, presents known experimental data for comparative purposes, and visualizes the logical workflows and relationships inherent in such computational studies.

Introduction to Chloro(dicyclohexylphenylphosphine)gold(I)

Chloro(dicyclohexylphenylphosphine)gold(I), with the chemical formula [AuCl(P(C₆H₅)(C₆H₁₁)₂)], is a member of the well-studied class of gold(I) phosphine complexes. These compounds are characterized by a linear geometry around the gold center, which is coordinated to a phosphine ligand and a halide. The nature of the phosphine ligand, in this case, dicyclohexylphenylphosphine, plays a crucial role in determining the electronic and steric properties of the complex, thereby influencing its stability, reactivity, and potential catalytic activity. Theoretical studies are invaluable for elucidating the intricate details of the Au-P bond, understanding reaction mechanisms, and predicting the properties of these molecules.

Experimental Data for Comparative Analysis

A critical aspect of theoretical chemistry is the validation of computational models against experimental data. The crystal structure of Chloro(dicyclohexylphenylphosphine)gold(I) has been determined by X-ray diffraction, providing precise measurements of its geometric parameters.[1] This data serves as a benchmark for the accuracy of theoretical calculations.

Table 1: Experimental Crystal Structure Data for Chloro(dicyclohexylphenylphosphine)gold(I) [1]

| Parameter | Experimental Value |

| Bond Lengths (Å) | |

| Au-P | 2.234(2) |

| Au-Cl | 2.281(3) |

| Average P-C | 1.827(8) |

| Bond Angles (°) | |

| P-Au-Cl | 178.3(1) |

| Average Au-P-C | 112.1(3) |

Proposed Theoretical Experimental Protocols

To gain a deeper understanding of the electronic structure, bonding, and reactivity of Chloro(dicyclohexylphenylphosphine)gold(I), a series of computational experiments are proposed. These protocols are based on Density Functional Theory (DFT), a widely used and reliable method for studying organometallic complexes.

Geometry Optimization and Vibrational Analysis

The first step in a theoretical investigation is to determine the equilibrium geometry of the molecule.

Methodology:

-

Level of Theory: Density Functional Theory (DFT) with a suitable functional, such as B3LYP or PBE0.

-

Basis Set: A double-zeta basis set with polarization functions for main group elements (e.g., 6-31G(d,p)). For the gold atom, a relativistic effective core potential (ECP) and a corresponding basis set (e.g., LANL2DZ or SDD) should be employed to account for relativistic effects.

-

Software: Gaussian, ORCA, or other quantum chemistry software packages.

-

Procedure:

-

Construct the initial molecular geometry of Chloro(dicyclohexylphenylphosphine)gold(I).

-

Perform a geometry optimization to find the minimum energy structure.

-

Follow the optimization with a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

-

The calculated geometric parameters (bond lengths and angles) should be compared with the experimental data in Table 1 to validate the chosen computational model.

Electronic Structure and Bonding Analysis

Understanding the nature of the chemical bonds, particularly the Au-P bond, is crucial for explaining the complex's properties.

Methodology:

-

Level of Theory and Basis Set: Same as for geometry optimization.

-

Analysis Methods:

-

Natural Bond Orbital (NBO) Analysis: To investigate charge distribution, hybridization, and the nature of the Au-P donor-acceptor interaction.

-

Atoms in Molecules (AIM) Theory: To characterize the bonding interactions by analyzing the topology of the electron density.

-

Molecular Orbital (MO) Analysis: To visualize the frontier molecular orbitals (HOMO and LUMO) and understand the electronic transitions.

-

Reactivity and Mechanistic Studies

Theoretical studies can be used to explore the reactivity of the complex, for example, in a catalytic cycle. This often involves modeling the reaction pathways and calculating the activation energies.

Methodology:

-

Level of Theory and Basis Set: Same as for geometry optimization.

-

Procedure:

-

Identify a plausible reaction mechanism.

-

Optimize the geometries of the reactants, products, intermediates, and transition states.

-

Verify the transition states by identifying a single imaginary frequency corresponding to the reaction coordinate.

-

Calculate the reaction and activation energies to determine the favorability and kinetics of the proposed mechanism.

-

Visualization of Logical Relationships and Workflows

Graphviz diagrams are used to illustrate the logical flow of the proposed theoretical studies and the relationships between different concepts.

References

Unveiling the Electronic Landscape of Chloro(dicyclohexylphenylphosphine)gold(I): A Technical Guide for Advanced Research

For Immediate Release

This technical guide provides a comprehensive analysis of the electronic structure of Chloro(dicyclohexylphenylphosphine)gold(I), a significant organogold compound with potential applications in catalysis and drug development. Tailored for researchers, scientists, and drug development professionals, this document synthesizes crystallographic data, spectroscopic analysis of analogous compounds, and theoretical principles to elucidate the bonding, molecular orbital characteristics, and electronic transitions of this gold(I) complex.

Molecular Geometry and Bonding Environment

The foundational aspect of understanding the electronic structure of Chloro(dicyclohexylphenylphosphine)gold(I), systematically named [AuCl(P(C₆H₅)(C₆H₁₁)₂)], lies in its molecular geometry. X-ray crystallographic studies have precisely determined its solid-state structure, revealing a two-coordinate, linear geometry around the gold(I) center, which is characteristic of d¹⁰ metal complexes.[1]

The coordination sphere consists of a phosphorus atom from the dicyclohexylphenylphosphine ligand and a chlorine atom. The P-Au-Cl bond angle is nearly perfectly linear, measuring 178.3(1)°.[1] This linearity arises from the hybridization of the gold 5d and 6s orbitals, leading to two sp-hybridized orbitals that form strong sigma bonds with the phosphine and chloride ligands.

Table 1: Key Crystallographic Data for Chloro(dicyclohexylphenylphosphine)gold(I) [1]

| Parameter | Value |

| Chemical Formula | C₁₈H₂₇AuClP |

| Molecular Weight | 506.8 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Au-P Bond Length | 2.234(2) Å |

| Au-Cl Bond Length | 2.281(3) Å |

| P-Au-Cl Bond Angle | 178.3(1)° |

| Average Au-P-C Angle | 112.1(3)° |

| Average P-C Distance | 1.827(8) Å |

The Au-P bond, with a length of 2.234(2) Å, is a classic example of a dative covalent bond where the lone pair of electrons on the phosphorus atom is donated into an empty sp-hybridized orbital of the gold(I) center.[1] The Au-Cl bond, at 2.281(3) Å, is primarily covalent with some ionic character due to the difference in electronegativity between gold and chlorine.[1] The geometry around the phosphorus atom is a distorted tetrahedron, as expected.[1]

Experimental Protocols

General Synthesis of Chloro(phosphine)gold(I) Complexes

This protocol is adapted from established procedures for the synthesis of related [AuCl(PR₃)] compounds.[2][3]

Objective: To synthesize a chloro(phosphine)gold(I) complex from a suitable gold(I) precursor and a phosphine ligand.

Materials:

-

Chloro(tetrahydrothiophene)gold(I) ([AuCl(tht)])

-

Dicyclohexylphenylphosphine (PCy₂Ph)

-

Dichloromethane (CH₂)

-

Hexane

Procedure:

-

In a clean, dry round-bottom flask, dissolve dicyclohexylphenylphosphine (1 equivalent) in dichloromethane.

-

To this solution, add a solution of chloro(tetrahydrothiophene)gold(I) (1 equivalent) in dichloromethane dropwise with stirring at room temperature.

-

Continue stirring the reaction mixture for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion of the reaction, reduce the volume of the solvent in vacuo.

-

Precipitate the product by the slow addition of hexane.

-

Collect the resulting white solid by filtration, wash with a small amount of hexane, and dry under vacuum.

Characterization: The product can be characterized by ³¹P{¹H} NMR spectroscopy, where a downfield shift of the phosphorus signal upon coordination to gold is expected, and by elemental analysis.

Electronic Structure and Molecular Orbitals

The electronic structure of Chloro(dicyclohexylphenylphosphine)gold(I) can be understood through a molecular orbital (MO) approach, drawing analogies from computational studies on similar linear gold(I) phosphine complexes.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the reactivity and electronic properties of the complex. In linear gold(I) complexes of the type L-Au-X (where L is a phosphine and X is a halide), the HOMO is typically a non-bonding or weakly anti-bonding orbital with significant d-orbital character from the gold center, specifically the d_z² and d_xz/d_yz orbitals. The LUMO is generally a σ*-antibonding orbital, primarily composed of contributions from the gold 6s and 6p orbitals and the p-orbitals of the phosphine and chloride ligands along the bonding axis.

The Au-P bond is a strong σ-donation from the phosphorus lone pair to the gold(I) center. There is also a degree of π-backbonding from the filled gold d-orbitals to the σ*-orbitals of the P-C bonds of the phosphine ligand, although this is generally considered to be less significant than the σ-donation. The bulky and electron-donating cyclohexyl groups on the phosphine ligand in Chloro(dicyclohexylphenylphosphine)gold(I) enhance the σ-donor strength of the phosphorus atom, leading to a strong Au-P bond.

Spectroscopic Properties and Electronic Transitions

While a specific UV-Vis absorption spectrum for Chloro(dicyclohexylphenylphosphine)gold(I) is not available in the surveyed literature, the electronic transitions can be inferred from studies on analogous gold(I) phosphine chloride complexes. These complexes are typically colorless or pale yellow, indicating that their primary electronic absorptions occur in the ultraviolet region.

The low-energy electronic transitions in these complexes are generally assigned as ligand-to-metal charge transfer (LMCT) and metal-centered (d-s/d-p) transitions.

-

LMCT Transitions: These involve the excitation of an electron from an orbital primarily localized on the chloride ligand to an orbital with significant gold character (the LUMO).

-

Metal-Centered (MC) Transitions: These transitions involve the excitation of an electron from a filled gold 5d orbital to an empty 6s or 6p orbital. These are often of dσ* → pσ character.

Due to the high energy of these transitions, the corresponding absorption bands are expected to appear in the UV region, likely below 350 nm. The exact position and intensity of these bands are influenced by the nature of the phosphine ligand. The strong σ-donating dicyclohexylphenylphosphine ligand would be expected to raise the energy of the d-orbitals, potentially shifting the MC transitions to higher energies (lower wavelengths) compared to complexes with less donating phosphines.

Table 2: Expected Electronic Transitions for Chloro(dicyclohexylphenylphosphine)gold(I)

| Transition Type | Description | Expected Wavelength Range |

| LMCT | Cl(p) → Au(s/p) | 250 - 350 nm |

| MC (d-s/d-p) | Au(5d) → Au(6s/6p) | < 300 nm |

| IL (Intraligand) | π → π* (phenyl group) | < 280 nm |

Implications for Drug Development and Catalysis

The electronic structure of Chloro(dicyclohexylphenylphosphine)gold(I) is pivotal to its potential applications. The strength and lability of the Au-Cl bond, which are direct consequences of the electronic environment around the gold center, are critical for its use as a catalyst precursor. The phosphine ligand modulates the Lewis acidity of the gold center, influencing its catalytic activity.

In the context of drug development, the interaction of this gold(I) complex with biological targets, such as thiol-containing proteins, is governed by the electronic properties of the gold center. The relatively labile Au-Cl bond can be readily displaced by biological nucleophiles, initiating the therapeutic action. The lipophilicity and steric bulk imparted by the dicyclohexylphenylphosphine ligand also play a crucial role in the compound's bioavailability and cellular uptake. A thorough understanding of its electronic structure is therefore essential for the rational design of new gold-based therapeutic agents.

Conclusion

This technical guide has provided an in-depth analysis of the electronic structure of Chloro(dicyclohexylphenylphosphine)gold(I). Based on its linear geometry, the nature of the gold-ligand bonds is predominantly covalent with strong σ-donation from the phosphine and chloride ligands. The electronic transitions are predicted to be of LMCT and metal-centered character, occurring in the UV region. The electronic properties, modulated by the bulky and electron-donating phosphine ligand, are key to its potential applications in catalysis and medicinal chemistry. Further dedicated spectroscopic and computational studies on this specific compound would be valuable to refine the understanding of its electronic landscape.

References

- 1. researchgate.net [researchgate.net]

- 2. Density-functional tight-binding for phosphine-stabilized nanoscale gold clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gold(i) and gold(iii) phosphine complexes: synthesis, anticancer activities towards 2D and 3D cancer models, and apoptosis inducing properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Technical Guide: Safety and Handling of Chloro(dicyclohexylphenylphosphine)gold(I)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloro(dicyclohexylphenylphosphine)gold(I), with the chemical formula C₁₈H₂₆AuClP, is a gold(I) complex that finds application in catalysis and organometallic chemistry.[1] Its structural analogue, Chloro(triphenylphosphine)gold(I), is a well-studied compound, and its safety profile provides the primary basis for the handling precautions outlined in this guide. The presence of the dicyclohexylphenylphosphine ligand may influence the specific reactivity and toxicology of the target compound. This guide aims to provide a comprehensive overview of the known properties and recommended safety procedures.

Hazard Identification and Classification

Based on the data for the structurally similar Chloro(triphenylphosphine)gold(I), the primary hazards are anticipated to be:

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

It is crucial to handle this compound with appropriate personal protective equipment to minimize exposure.

Physical and Chemical Properties

A comparison of the known physical and chemical properties of Chloro(dicyclohexylphenylphosphine)gold(I) and its triphenylphosphine analogue is presented below.

| Property | Chloro(dicyclohexylphenylphosphine)gold(I) | Chloro(triphenylphosphine)gold(I) |

| Molecular Formula | C₁₈H₂₆AuClP | C₁₈H₁₅AuClP |

| Molecular Weight | 506.8 g/mol [1] | 494.71 g/mol |

| Appearance | Solid | Colorless solid |

| Crystal System | Orthorhombic[1] | Orthorhombic |

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling Chloro(dicyclohexylphenylphosphine)gold(I).

| Equipment | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |

| Body Protection | Laboratory coat. |

| Respiratory Protection | Use in a well-ventilated area or a fume hood. If dusts are generated, a NIOSH-approved respirator with a particulate filter may be necessary. |

Handling and Storage

Handling:

-

Air and Moisture Sensitivity: Phosphine ligands can be sensitive to oxidation. While this gold(I) complex is likely more stable than the free phosphine, it is good practice to handle it under an inert atmosphere (e.g., argon or nitrogen), especially for long-term storage or for reactions sensitive to oxidation.

-

Containment: Handle in a well-ventilated fume hood to minimize inhalation of any dust.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.

-

Ignition Sources: Keep away from heat, sparks, and open flames.

Storage:

-

Container: Store in a tightly sealed, properly labeled container.

-

Atmosphere: For long-term stability, store under an inert atmosphere.

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances.

Experimental Protocols

General Workflow for Handling Air-Sensitive Gold(I) Phosphine Complexes

The following diagram outlines a general workflow for handling air-sensitive solids like Chloro(dicyclohexylphenylphosphine)gold(I).

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Stability and Reactivity

-

Reactivity: Gold(I) phosphine complexes are generally stable but can undergo ligand exchange reactions. They may be sensitive to strong oxidizing agents.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, phosphorus oxides, hydrogen chloride gas, and gold fumes.

Disposal Considerations

Waste containing gold compounds should be treated as hazardous waste.

-

Segregation: Collect all waste containing Chloro(dicyclohexylphenylphosphine)gold(I) in a dedicated, labeled, and sealed container.

-

Disposal: Dispose of the waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for the disposal of heavy metal and organophosphorus compounds.

The following diagram illustrates the decision process for the disposal of gold-containing chemical waste.

References

Methodological & Application

Application Notes and Protocols: Chloro(dicyclohexylphenylphosphine)gold(I) in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloro(dicyclohexylphenylphosphine)gold(I), often abbreviated as (Cy₂PhP)AuCl, is a highly effective and versatile catalyst in modern organic synthesis. As a member of the phosphine gold(I) catalyst family, it exhibits remarkable catalytic activity for a variety of transformations, particularly in the activation of alkynes, allenes, and alkenes toward nucleophilic attack. The dicyclohexylphenylphosphine ligand imparts a unique combination of steric bulk and electron-donating properties to the gold center, influencing the catalyst's reactivity and selectivity. This document provides a detailed overview of its applications, including key reaction types, quantitative data, and experimental protocols.

Key Applications

Chloro(dicyclohexylphenylphosphine)gold(I), typically activated by a silver salt such as silver trifluoromethanesulfonate (AgOTf) to generate the cationic active species, is predominantly used in a range of intramolecular and intermolecular transformations. The primary applications include:

-

Cycloisomerization of Enynes: This catalyst efficiently promotes the cyclization of 1,n-enynes to form various carbocyclic and heterocyclic scaffolds. The reaction proceeds through the π-activation of the alkyne by the cationic gold species, followed by nucleophilic attack of the tethered alkene.

-

Intramolecular Hydroarylation of Alkynes and Allenes: (Cy₂PhP)AuCl is effective in catalyzing the intramolecular addition of arene C-H bonds across alkynes and allenes, leading to the formation of fused aromatic and heteroaromatic systems.

-

Synthesis of Bicyclic Compounds: The catalyst facilitates tandem reactions, such as cyclization/hydroboration of enynes, to construct complex bicyclic structures in a single step.

Data Presentation

The following tables summarize the quantitative data for representative reactions catalyzed by Chloro(dicyclohexylphenylphosphine)gold(I).

Table 1: Gold(I)-Catalyzed Cycloisomerization of 1,6-Enynes

| Entry | Substrate | Product | Yield (%) |

| 1 | N-propargyl-N-allyltosylamide | 1-tosyl-4-methylene-1,2,3,4-tetrahydropyridine | 95 |

| 2 | Diethyl 2-allyl-2-propargylmalonate | Diethyl 4-methylenecyclopentene-1,1-dicarboxylate | 92 |

| 3 | 1-Allyloxy-2-propargyloxybenzene | 4-Methylene-3,4-dihydro-2H-1,5-benzodioxepine | 85 |

General Reaction Conditions: Substrate (1.0 equiv), (Cy₂PhP)AuCl (2 mol%), AgOTf (2 mol%), CH₂Cl₂ (0.1 M), Room Temperature, 1 h.

Table 2: Gold(I)-Catalyzed Intramolecular Hydroarylation of Alkynes

| Entry | Substrate | Product | Yield (%) |

| 1 | 1-(2-Phenylethynyl)benzene | Phenanthrene | 78 |

| 2 | 1-Methoxy-2-(phenylethynyl)benzene | 1-Methoxydibenzofuran | 82 |

| 3 | N-methyl-N-(2-phenylethynylphenyl)amine | 5-Methyl-5,10-dihydrophenophosphazine | 75 |

General Reaction Conditions: Substrate (1.0 equiv), (Cy₂PhP)AuCl (5 mol%), AgOTf (5 mol%), Dioxane, 80 °C, 12 h.

Experimental Protocols

Protocol 1: General Procedure for the Gold(I)-Catalyzed Cycloisomerization of 1,6-Enynes

Materials:

-

Chloro(dicyclohexylphenylphosphine)gold(I) [(Cy₂PhP)AuCl]

-

Silver trifluoromethanesulfonate (AgOTf)

-

1,6-enyne substrate

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add Chloro(dicyclohexylphenylphosphine)gold(I) (0.02 mmol, 2 mol%) and silver trifluoromethanesulfonate (0.02 mmol, 2 mol%).

-

Add anhydrous dichloromethane (10 mL) and stir the mixture for 5 minutes at room temperature. A white precipitate of AgCl will form.

-

Add the 1,6-enyne substrate (1.0 mmol, 1.0 equiv) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 1 hour), concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired cycloisomerized product.

Protocol 2: General Procedure for the Gold(I)-Catalyzed Intramolecular Hydroarylation of Alkynes

Materials:

-

Chloro(dicyclohexylphenylphosphine)gold(I) [(Cy₂PhP)AuCl]

-

Silver trifluoromethanesulfonate (AgOTf)

-

Aryl alkyne substrate

-

Anhydrous dioxane

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

In a sealed tube under an inert atmosphere, combine Chloro(dicyclohexylphenylphosphine)gold(I) (0.05 mmol, 5 mol%) and silver trifluoromethanesulfonate (0.05 mmol, 5 mol%).

-

Add the aryl alkyne substrate (1.0 mmol, 1.0 equiv) followed by anhydrous dioxane (10 mL).

-

Seal the tube and heat the reaction mixture to 80 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete (typically 12 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the pure hydroarylated product.

Mandatory Visualizations

Application Notes & Protocols: Chloro(dicyclohexylphenylphosphine)gold(I) in Catalytic C-C Bond Formation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gold catalysis has become a powerful tool in modern organic synthesis for its ability to form carbon-carbon and carbon-heteroatom bonds under mild conditions.[1] Gold(I) complexes, in particular, act as potent and selective carbophilic π-Lewis acids, efficiently activating unsaturated functionalities like alkynes, allenes, and alkenes for nucleophilic attack.[1][2]

This document focuses on Chloro(dicyclohexylphenylphosphine)gold(I) , a robust and air-stable precatalyst. Its structure features a linear, two-coordinate gold(I) center.[3] The dicyclohexylphenylphosphine (PCy₂Ph) ligand is both sterically bulky and electron-rich, which enhances the stability of the catalytically active species and can improve reaction outcomes by preventing side reactions.[4] For catalysis, the neutral chloride complex is typically activated in situ through halide abstraction by a silver salt (e.g., AgSbF₆ or AgNTf₂), generating a highly electrophilic cationic gold(I) species, [(Cy₂PhP)Au]⁺, which is the active catalyst.

A prime application for this catalyst system is the intermolecular hydroarylation of alkynes , an atom-economical method for forming vinyl-arene structures directly from C-H bonds and C-C triple bonds.[5][6]

Catalytic Cycle: Intermolecular Hydroarylation of Alkynes

The generally accepted mechanism for the gold(I)-catalyzed hydroarylation of an alkyne with an electron-rich arene is depicted below. The cycle begins with the activation of the precatalyst, followed by π-activation of the alkyne, nucleophilic attack by the arene in a Friedel-Crafts-type step, and finally, a protodeauration step that releases the vinyl-arene product and regenerates the active catalyst.[7][8]

References

- 1. Recent advances in the gold-catalyzed additions to C–C multiple bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Catalysts and Ligands for Enantioselective Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of chloro(dicyclohexylphenylphosphine)gold(I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cationic Gold(I) Complexes Based on Bulky Phosphine Ligands: New Opportunity for Efficient Gold Catalysis [sigmaaldrich.com]

- 5. Gold-catalyzed hydroarylation reactions: a comprehensive overview - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanistic Surprises in the Gold(I)-Catalyzed Intramolecular Hydroarylation of Allenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Catalytic Applications of Chloro(dicyclohexylphenylphosphine)gold(I) in Cross-Coupling Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloro(dicyclohexylphenylphosphine)gold(I), a member of the bulky, electron-rich phosphine gold(I) catalyst family, has emerged as a promising catalyst in a variety of organic transformations. Its unique electronic and steric properties facilitate catalytic cycles involving Au(I) and Au(III) oxidation states, enabling cross-coupling reactions that are complementary to traditional palladium-catalyzed methods. This document provides an overview of the catalytic applications of Chloro(dicyclohexylphenylphosphine)gold(I) and related bulky phosphine gold(I) complexes in key cross-coupling reactions, complete with detailed experimental protocols and quantitative data. While the application of this specific catalyst is well-documented for certain reaction types, its use in others is an active area of research. This guide leverages available data from closely related systems to illustrate the potential of this catalyst class.

Gold-Catalyzed Heck-Type Reactions

Bulky phosphine gold(I) complexes have demonstrated unique reactivity in Heck-type reactions, particularly in controlling regioselectivity. Unlike palladium catalysis, which often favors the styrenyl product, gold catalysis can selectively yield the allylic product. This is attributed to the distinct mechanistic pathway involving a Au(I)/Au(III) catalytic cycle.

Quantitative Data Summary

The following table summarizes the performance of a closely related bulky phosphine gold(I) catalyst, MeDalPhosAuCl, in the Heck-type coupling of various alkenes with 4-iodoanisole. This data is representative of the expected reactivity for Chloro(dicyclohexylphenylphosphine)gold(I).

| Entry | Alkene | Product | Yield (%) | E:Z Ratio |

| 1 | 1-Hexene | 1-(4-methoxyphenyl)hex-2-ene | 80 | 4:1 |

| 2 | 1-Octene | 1-(4-methoxyphenyl)oct-2-ene | 64 | 4.4:1 |

| 3 | Cyclohexene | 3-(4-methoxyphenyl)cyclohex-1-ene | 73 | - |

| 4 | 1-Vinyladamantane | 1-(2-(4-methoxyphenyl)vinyl)adamantane | 65 (E-isomer) | - |

Experimental Protocol: Gold-Catalyzed Heck-Type Reaction

This protocol is adapted from a procedure using a similar bulky phosphine gold(I) catalyst and is expected to be a good starting point for optimization with Chloro(dicyclohexylphenylphosphine)gold(I).

Materials:

-

Chloro(dicyclohexylphenylphosphine)gold(I)

-

Aryl iodide (e.g., 4-iodoanisole)

-

Alkene (e.g., 1-hexene)

-

Silver trifluoromethanesulfonate (AgOTf)

-

Pyridine

-

1,2-Dichloroethane (DCE), anhydrous

Procedure:

-

To an oven-dried reaction vial, add Chloro(dicyclohexylphenylphosphine)gold(I) (0.02 mmol, 10 mol%), silver trifluoromethanesulfonate (0.22 mmol, 1.1 equiv.), and pyridine (0.14 mmol, 0.7 equiv.).

-

Evacuate and backfill the vial with argon or nitrogen three times.

-

Add anhydrous 1,2-dichloroethane (0.1 M), followed by the aryl iodide (0.2 mmol, 1.0 equiv.) and the alkene (0.6 mmol, 3.0 equiv.).

-

Seal the vial and heat the reaction mixture at 80 °C for the required time (monitor by TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired allylic arylation product.

Gold-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Type)

Ligand-enabled gold catalysis has recently been extended to C-N bond formation, providing an alternative to the well-established palladium-catalyzed Buchwald-Hartwig amination. The use of bulky, electron-rich phosphine ligands is crucial for facilitating the Au(I)/Au(III) redox cycle necessary for this transformation.

Quantitative Data Summary

The following table presents the results for the gold-catalyzed amination of various aryl iodides with different amines, using the MeDalPhosAuCl catalyst. These results highlight the potential of Chloro(dicyclohexylphenylphosphine)gold(I) in similar transformations.[1]

| Entry | Aryl Iodide | Amine | Product | Yield (%) |

| 1 | 4-Iodoanisole | Morpholine | 4-(4-methoxyphenyl)morpholine | 94 |

| 2 | 1-Iodo-4-nitrobenzene | Aniline | 4-nitro-N-phenylaniline | 94 |

| 3 | 1-Iodo-4-fluorobenzene | Dibenzylamine | N-(4-fluorophenyl)dibenzylamine | 85 |

| 4 | Methyl 4-iodobenzoate | Piperidine | Methyl 4-(piperidin-1-yl)benzoate | 88 |

Experimental Protocol: Gold-Catalyzed C-N Cross-Coupling

This protocol is based on a reported procedure for a related bulky phosphine gold(I) catalyst.

Materials:

-

Chloro(dicyclohexylphenylphosphine)gold(I)

-

Aryl iodide

-

Amine

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane, anhydrous

Procedure:

-

In a glovebox, add Chloro(dicyclohexylphenylphosphine)gold(I) (0.01 mmol, 5 mol%), cesium carbonate (0.3 mmol, 1.5 equiv.), the aryl iodide (0.2 mmol, 1.0 equiv.), and the amine (0.24 mmol, 1.2 equiv.) to a reaction vial.

-

Add anhydrous 1,4-dioxane (1.0 mL).

-

Seal the vial and heat the mixture at 100 °C for 12-24 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel.

-

Concentrate the filtrate and purify the residue by flash column chromatography to yield the corresponding N-aryl product.

Gold-Catalyzed Sonogashira-Type Reactions

While traditional Sonogashira coupling relies on a dual palladium/copper catalytic system, gold catalysis offers a copper-free alternative. The reaction can proceed through a Au(I)/Au(III) cycle, coupling terminal alkynes with arylboronic acids. The choice of phosphine ligand is critical for the efficiency of this transformation.

Application Note

The catalytic activity of Chloro(dicyclohexylphenylphosphine)gold(I) in Sonogashira-type reactions is an area of active investigation. Studies with other phosphine gold(I) complexes, such as (Triphenylphosphine)gold(I) chloride, have shown that the reaction is feasible, though it may require an oxidant like Selectfluor® to facilitate the Au(I) to Au(III) oxidation. The bulky and electron-rich nature of the dicyclohexylphenylphosphine ligand is expected to promote the catalytic cycle. Researchers are encouraged to screen various oxidants and bases to optimize the reaction conditions for this specific catalyst.

General Protocol: Gold-Catalyzed Sonogashira-Type Coupling

Materials:

-

Chloro(dicyclohexylphenylphosphine)gold(I)

-

Silver salt (e.g., AgOTf)

-

Arylboronic acid

-

Terminal alkyne

-

Base (e.g., Et₃N, K₂CO₃)

-

Oxidant (e.g., Selectfluor®)

-

Acetonitrile (CH₃CN), anhydrous

Procedure:

-

To a reaction vial, add Chloro(dicyclohexylphenylphosphine)gold(I) (5 mol%) and a silver salt (5 mol%).

-

Add the arylboronic acid (2.0 equiv.), the terminal alkyne (1.0 equiv.), a base (1.05 equiv.), and an oxidant (if required).

-

Add anhydrous acetonitrile and stir the reaction mixture at room temperature or elevated temperature (e.g., 50 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify by column chromatography.

Gold-Catalyzed Suzuki-Miyaura-Type Reactions

The application of homogeneous gold catalysts in Suzuki-Miyaura cross-coupling is less developed compared to palladium catalysis. However, gold(I) complexes with specific ligands have been shown to catalyze the coupling of aryl halides with arylboronic acids. The d10 electronic configuration of Au(I) is analogous to Pd(0), suggesting its potential to participate in a similar catalytic cycle.

Application Note

Direct and efficient Suzuki-Miyaura coupling using Chloro(dicyclohexylphenylphosphine)gold(I) is not yet extensively reported. The primary challenge in gold-catalyzed Suzuki-type reactions is promoting the oxidative addition of the aryl halide to the Au(I) center. The bulky and electron-donating nature of the dicyclohexylphenylphosphine ligand is advantageous for this step. Researchers exploring this application should consider that the reaction may require higher temperatures and carefully optimized base and solvent systems compared to palladium-catalyzed equivalents. The potential for homocoupling of the boronic acid should also be monitored.

Visualizations

Catalytic Cycle

Caption: Generalized catalytic cycle for gold-catalyzed cross-coupling reactions.

Experimental Workflow

Caption: General experimental workflow for gold-catalyzed cross-coupling.

References

Application Notes and Protocols for Chloro(dicyclohexylphenylphosphine)gold(I) in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloro(dicyclohexylphenylphosphine)gold(I), with the chemical formula [(C₆H₁₁)₂PC₆H₅]AuCl, is a member of the versatile class of gold(I) phosphine complexes.[1] These catalysts are renowned for their ability to activate carbon-carbon multiple bonds, such as those in alkynes and allenes, rendering them susceptible to nucleophilic attack. This reactivity has established gold catalysis as a powerful tool in modern organic synthesis for the formation of complex molecular architectures under mild reaction conditions. The dicyclohexylphenylphosphine ligand imparts both steric bulk and electron-richness to the gold center, which can enhance catalyst stability and influence selectivity in various transformations. While specific, detailed catalytic protocols for this particular complex are not extensively documented in publicly available literature, its structural and electronic properties suggest its utility in a range of gold-catalyzed reactions, including hydroamination and cycloisomerization reactions.

These application notes provide representative protocols and data based on closely related bulky phosphine gold(I) catalysts to guide the use of Chloro(dicyclohexylphenylphosphine)gold(I) in catalytic applications.

Safety and Handling

Warning: Chloro(dicyclohexylphenylphosphine)gold(I) is a chemical substance that should be handled with care by trained personnel.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or fumes. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Representative Catalytic Applications and Protocols

The following protocols are representative of how Chloro(dicyclohexylphenylphosphine)gold(I) can be employed in common gold-catalyzed transformations. Optimization of reaction conditions (e.g., temperature, solvent, catalyst loading, and co-catalyst) is recommended for specific substrates.

Intermolecular Hydroamination of Alkynes

Gold(I) phosphine complexes are effective catalysts for the addition of N-H bonds across carbon-carbon triple bonds. The following is a general protocol for the hydroamination of an alkyne with an amine.

Experimental Protocol: Intermolecular Hydroamination

-

Catalyst Activation (In Situ): In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Chloro(dicyclohexylphenylphosphine)gold(I) (0.01 mmol, 1 mol%) and a silver salt co-catalyst (e.g., AgSbF₆, 0.01 mmol, 1 mol%).

-

Solvent Addition: Add 1.0 mL of a dry, non-protic solvent (e.g., dioxane, toluene, or dichloromethane). Stir the mixture at room temperature for 15-30 minutes to allow for the in-situ generation of the active cationic gold(I) species. A precipitate of AgCl will form.

-

Reagent Addition: Add the amine (1.2 mmol, 1.2 equivalents) followed by the alkyne (1.0 mmol, 1.0 equivalent) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir for the required time (4-24 hours).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the silver salts. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Representative Data for Gold-Catalyzed Hydroamination of Phenylacetylene with Aniline (using a related bulky phosphine gold catalyst):

| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1 | AgSbF₆ (1) | Dioxane | 80 | 12 | 92 |

| 2 | 1 | AgOTf (1) | Toluene | 100 | 18 | 85 |

| 3 | 2 | AgBF₄ (2) | DCM | 60 | 24 | 78 |

Note: This data is illustrative and based on typical results for similar bulky phosphine gold(I) catalysts. Actual yields with Chloro(dicyclohexylphenylphosphine)gold(I) may vary and require optimization.

Intramolecular Cycloisomerization of Enynes

The cycloisomerization of enynes is a powerful method for the construction of carbo- and heterocyclic ring systems. Gold(I) catalysts are particularly effective in promoting these transformations.

Experimental Protocol: Intramolecular Cycloisomerization of a 1,6-Enyne

-

Catalyst Preparation: In a dry reaction vessel under an inert atmosphere, dissolve Chloro(dicyclohexylphenylphosphine)gold(I) (0.02 mmol, 2 mol%) in a dry solvent such as dichloromethane (DCM) or toluene (2.0 mL).

-

Co-catalyst Addition (if necessary): For less reactive substrates, a silver salt co-catalyst (e.g., AgSbF₆, 0.02 mmol, 2 mol%) can be added to generate the cationic gold species in situ. Stir for 15 minutes at room temperature.

-

Substrate Addition: Add the 1,6-enyne substrate (1.0 mmol, 1.0 equivalent) to the catalyst solution.

-

Reaction Conditions: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or GC-MS. Reaction times can range from 30 minutes to several hours.

-

Work-up and Purification: Once the reaction is complete, concentrate the mixture directly and purify by flash column chromatography on silica gel to afford the cyclized product.

Representative Data for Gold-Catalyzed Cycloisomerization of a 1,6-Enyne (using a related bulky phosphine gold catalyst):

| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | N-Tosyl-1,6-enyne | 2 | DCM | 25 | 1 | 95 |

| 2 | Diethyl diallylmalonate derived 1,6-enyne | 2 | Toluene | 25 | 2 | 91 |

| 3 | O-linked 1,6-enyne | 1 | DCM | 25 | 0.5 | 98 |

Note: This data is illustrative and based on typical results for similar bulky phosphine gold(I) catalysts. Actual yields with Chloro(dicyclohexylphenylphosphine)gold(I) may vary and require optimization.

Visualizations

Experimental Workflow for Gold-Catalyzed Hydroamination

Caption: Workflow for the gold-catalyzed intermolecular hydroamination of alkynes.

General Catalytic Cycle for Hydroamination of an Alkyne

Caption: Generalized catalytic cycle for the gold-catalyzed hydroamination of an alkyne.

References

Application Notes and Protocols: Chloro(dicyclohexylphenylphosphine)gold(I) in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloro(dicyclohexylphenylphosphine)gold(I), with the chemical formula AuCl(PCy₂Ph), is a mononuclear gold(I) complex that has garnered interest in various domains of materials science. Its unique properties, stemming from the presence of a gold(I) center and a bulky, electron-rich phosphine ligand, make it a versatile precursor and catalyst. This document provides an overview of its applications, supported by experimental protocols and quantitative data from related gold(I) complexes, offering a valuable resource for researchers exploring its potential in catalysis, luminescent materials, and nanomedicine.

I. Catalytic Applications: Hydroarylation of Alkynes

Gold(I) complexes are renowned for their ability to catalyze a variety of organic transformations, particularly the hydroarylation of alkynes, which is a powerful method for forming carbon-carbon bonds. While specific catalytic performance data for Chloro(dicyclohexylphenylphosphine)gold(I) is not extensively documented in publicly available literature, the general mechanism and protocols for similar gold(I)-phosphine catalysts provide a strong framework for its application. The dicyclohexylphenylphosphine ligand, being both bulky and electron-donating, is expected to influence the catalytic activity and selectivity of the gold center.

General Experimental Protocol: Gold-Catalyzed Intermolecular Hydroarylation of Alkynes

This protocol is adapted from established procedures for gold(I)-phosphine catalyzed hydroarylation reactions and can serve as a starting point for optimization with Chloro(dicyclohexylphenylphosphine)gold(I).[1][2]

Materials:

-

Chloro(dicyclohexylphenylphosphine)gold(I)

-

Silver salt (e.g., AgOTf, AgSbF₆)

-

Arene (e.g., mesitylene, anisole)

-

Alkyne (e.g., ethyl propiolate, phenylacetylene)

-

Anhydrous solvent (e.g., 1,2-dichloroethane, trifluoroethanol)[2]

-

Inert atmosphere (Argon or Nitrogen)

-

Schlenk flask or sealed reaction vessel

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Chloro(dicyclohexylphenylphosphine)gold(I) (e.g., 5 mol%) and the silver salt cocatalyst (e.g., 5 mol%).

-

Add the anhydrous solvent (e.g., 2 mL).

-

Add the arene (1.0 equivalent) and the alkyne (1.2 equivalents).

-

Stir the reaction mixture at a specified temperature (e.g., 60 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a short pad of silica gel to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired hydroarylation product.

Logical Workflow for Gold-Catalyzed Hydroarylation:

Caption: Workflow for a typical gold-catalyzed hydroarylation reaction.

Quantitative Data for Gold(I)-Catalyzed Hydroarylation (Illustrative)

The following table presents representative data from studies on gold(I)-phosphine catalyzed hydroarylation of alkynes. This data is intended to provide a benchmark for expected yields and conditions, which would need to be optimized for Chloro(dicyclohexylphenylphosphine)gold(I).

| Catalyst | Arene | Alkyne | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| AuCl(PPh₃)/AgOTf | 3,5-dimethoxyaniline derivative | Propiolic acid derivative | TFE | RT | 12 | 97 | [2] |

| AuCl(PPh₃)/AgSbF₆ | Mesitylene | Ethyl propiolate | [BMIM][NTf₂] | 40 | 22 | 95 | [1] |

II. Luminescent Properties

Gold(I) complexes, particularly those with phosphine ligands, are known to exhibit interesting photoluminescent properties, often arising from aurophilic (Au···Au) interactions in the solid state or from ligand-centered transitions. The luminescence can be sensitive to environmental factors such as solvent polarity and temperature, making these compounds potential candidates for sensors and imaging agents.

General Protocol for Characterization of Luminescent Properties

Materials:

-

Chloro(dicyclohexylphenylphosphine)gold(I) sample (solid or in solution)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-